BENGHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to the Electron Configuration
of the Dysprosium-164 Atom

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dysprosium-164

Cat. No.: B084499

Abstract: This document provides a comprehensive technical overview of the atomic structure
and electron configuration of Dysprosium-164 (14Dy). Dysprosium, a lanthanide series
element with atomic number 66, possesses a complex electronic structure influenced by
relativistic effects. This guide details its ground state configuration, summarizes key atomic and
nuclear properties in tabular format, and outlines the theoretical and experimental
methodologies employed to determine the electronic structure of such heavy elements.
Visualizations of the orbital filling order and the logical framework for configuration
determination are provided to facilitate understanding for researchers, scientists, and
professionals in drug development and related fields.

Ground State Electron Configuration of Dysprosium

The electron configuration of an element is dictated by its atomic number (Z), which is 66 for
Dysprosium. The specific isotope, in this case, Dysprosium-164, does not alter the electron
configuration of a neutral atom as the number of electrons remains the same.

The ground state electron configuration for a neutral Dysprosium atom is:
» Abbreviated Configuration: [Xe] 4f1° 6s2[1][2][3]
e Full Configuration: 1s2 2s2 2p® 3s2 3p® 3d1° 452 4p® 4d1° 552 5p® 4f10 6s2[4][5]

The electrons are distributed across the principal energy shells as follows:

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b084499?utm_src=pdf-interest
https://www.benchchem.com/product/b084499?utm_src=pdf-body
https://www.benchchem.com/product/b084499?utm_src=pdf-body
https://periodic-table.rsc.org/element/66/dysprosium
https://www.americanelements.com/dysprosium-element-paragraph
https://materials.gelsonluz.com/2019/08/electron-configuration-of-dysprosium-dy.html
https://environmentalchemistry.com/yogi/periodic/Dy.html
https://pt.kle.cz/en_US/dysprosium.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Electrons per Shell: 2, 8, 18, 28, 8, 2[2][4][6][7]

The outermost electrons, located in the 4f and 6s orbitals, are the valence electrons that
primarily govern Dysprosium's chemical behavior and its common +3 oxidation state.[4] The
spectroscopic term symbol for the ground state of gaseous neutral Dysprosium is >ls.[6][7]

Quantitative Atomic and Nuclear Data

The fundamental properties of the Dysprosium-164 atom are summarized below. This data is
essential for theoretical modeling and experimental design.
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Property Value
Identifying Properties

Atomic Number (2) 66[1][8]
Mass Number (A) 164[9]
Neutron Number (N) 98[9]

Isotopic Properties

Isotopic Mass

163.92918 u[9]

Natural Abundance

28.260%[9][10]

Nuclear Spin

0+[9]

Physical Properties

Atomic Radius (empirical)

178 pm[2][11]

Covalent Radius

159 pm[4]

Van der Waals Radius

229 pm[2]

Density (at 20°C)

8.55 g/cm3[1][12]

Electronic Properties

Electronegativity (Pauling)

1.22[4][11]

Electron Affinity

< 50 kJ/mol[6]

lonization Energies

1st lonization Energy

573.0 kJ/mol[11]

2nd lonization Energy

1130 kJ/mol[11]

3rd lonization Energy

2200 kJ/mol[11]

Orbital Filling and Visualization

The filling of electron orbitals in an atom follows a set of established principles, including the

Aufbau principle, the Pauli exclusion principle, and Hund's rule. The Aufbau principle dictates
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that electrons occupy the lowest energy orbitals available. For heavy elements like
Dysprosium, the energy levels of orbitals can be very close, making the filling order complex.

The following diagram illustrates the workflow of orbital filling according to the Aufbau principle,
leading to the final configuration of Dysprosium.
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Workflow of the Aufbau principle for filling electron orbitals.

Experimental and Theoretical Determination
Protocols

Determining the electron configuration of heavy elements like Dysprosium requires a synergy
between advanced experimental techniques and robust theoretical calculations that account for
relativistic effects.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b084499?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

o Atomic Spectroscopy: This is the foundational experimental method for determining electron
configurations.[13]

o Methodology: A sample of the element is vaporized and excited, causing electrons to jump
to higher energy levels. As they fall back to their ground state, they emit light at specific
wavelengths. The resulting atomic emission spectrum consists of sharp lines
corresponding to the energy differences between orbitals. By analyzing these spectral
lines, the precise energy levels of the electrons can be mapped, and the ground state
configuration can be experimentally verified.[13]

e Photoelectron Spectroscopy (PES): Techniques like X-ray Photoelectron Spectroscopy
(XPS) provide direct evidence of orbital occupancy.[14]

o Methodology: The material is irradiated with high-energy photons (typically X-rays),
causing the ejection of electrons. The kinetic energy of these photoelectrons is measured.
The binding energy of each electron is then calculated by subtracting its kinetic energy
from the energy of the incident photon. Each peak in the resulting spectrum corresponds
to the binding energy of electrons in a specific atomic orbital (e.g., 1s, 2s, 2p, 4f). The
relative intensity of these peaks provides information on the number of electrons in each
subshell, thus confirming the electron configuration.[14]

Theoretical Protocols

For heavy elements where electron velocities are a significant fraction of the speed of light,
relativistic effects become crucial. Standard quantum mechanical models are insufficient,
necessitating more advanced computational methods.

e Relativistic Quantum Chemistry Calculations:

o Methodology: Methods such as the Dirac-Fock (DF) and Multiconfiguration Dirac-Fock
(MCDF) are employed.[15][16] These are ab initio computational methods that solve the
Dirac equation, which incorporates special relativity into quantum mechanics. The DF
method calculates the electronic structure by considering each electron in the average
field of all other electrons. The MCDF method improves upon this by including the
interaction between different electronic configurations, which is critical for elements with
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many closely spaced energy levels, such as the lanthanides.[16] These calculations
provide highly accurate predictions of orbital energies, ionization potentials, and the
ground state electron configuration, which can then be compared with experimental

spectroscopic data.[17]

The logical workflow from fundamental atomic properties to the final, verified electron

configuration is depicted in the diagram below.
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Logical relationship for determining electron configuration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b084499+#electron-configuration-of-dysprosium-164-
atom]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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